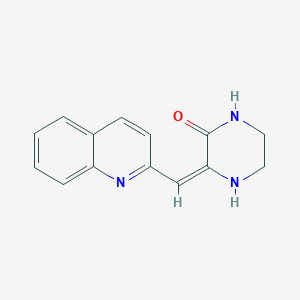
3-(Quinolin-2-ylmethylidene)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Quinolin-2-ylmethylidene)piperazin-2-one” is a chemical compound with the molecular formula C14H13N3O and a molecular weight of 239.27 . It is a powder in physical form .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H13N3O/c18-14-13(15-7-8-16-14)9-11-6-5-10-3-1-2-4-12(10)17-11/h1-6,9,15H,7-8H2,(H,16,18)/b13-9+ .Applications De Recherche Scientifique
Biotransformation and Metabolic Study
- Biotransformation in Human Hepatic Enzymes: 3-(Quinolin-2-ylmethylidene)piperazin-2-one and its derivatives are metabolized in the liver, primarily through the action of the CYP3A4 enzyme, with CYP2D6 playing a minor role. This is demonstrated in a study where eight metabolites were identified and their structures proposed based on mass spectrometry techniques (Minato et al., 2008).
Structural and Molecular Analysis
- Fourier Transform Infrared Spectra: A study on Fourier transform infrared spectra and normal mode analysis of related compounds provides insights into the conformation of these compounds, which is crucial for understanding their interaction with biological receptors (Bajpai et al., 2000).
- Molecular Docking Studies: Investigations involving molecular docking studies of compounds containing the this compound scaffold help understand their potential interactions with various biological targets, aiding in drug development (Desai et al., 2017).
Pharmacological Profiles
- Diverse Pharmacological Properties: Compounds with the this compound structure exhibit a wide range of pharmacological properties, including antimalarial, anti-HIV, anticancer, and more, as reviewed in (El-Azzouny et al., 2020).
Synthesis and Chemical Properties
- Synthetic Methods: Novel methods for the synthesis of derivatives of this compound, highlighting advancements in chemical synthesis techniques, are discussed in (Kornylov et al., 2017).
- Ring Expansion in Synthesis: The synthesis of fully saturated derivatives, through reactions leading to unusual ring expansion of intermediate compounds, is explored in (Zaleska et al., 2003).
Biological Efficacy and Potential
- Antimicrobial Activity: A study demonstrates the synthesis of derivatives with significant antimicrobial activity against various bacteria and fungi, highlighting the potential of these compounds in addressing microbial infections (Patel et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
(3E)-3-(quinolin-2-ylmethylidene)piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c18-14-13(15-7-8-16-14)9-11-6-5-10-3-1-2-4-12(10)17-11/h1-6,9,15H,7-8H2,(H,16,18)/b13-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSITWHUNWVGOS-UKTHLTGXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(=CC2=NC3=CC=CC=C3C=C2)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)/C(=C\C2=NC3=CC=CC=C3C=C2)/N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Cyclopropylmethyl)-4-[3-methylsulfanyl-5-(1-methyltriazol-4-yl)-1,2,4-triazol-4-yl]benzamide](/img/structure/B2378352.png)

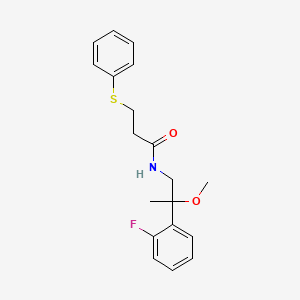
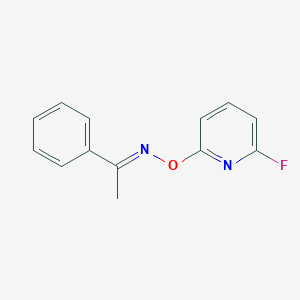
![N,1,3-trimethyl-2,4-dioxo-N-(propan-2-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2378357.png)
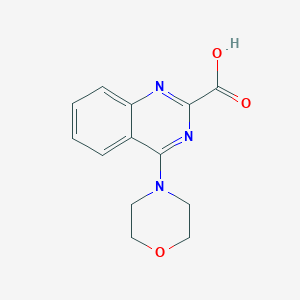


![2-(2-methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378365.png)
![1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol](/img/structure/B2378368.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2378373.png)
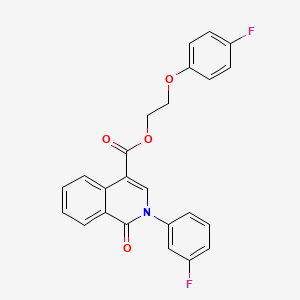
![2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol](/img/structure/B2378375.png)